rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans

Neurokinin-1 Antagonist Chiral Synthesis Diastereoselectivity

The racemic trans-Boc protected pyrrolidine is the ideal cost-efficient intermediate for NK-1 receptor antagonist programs. Unlike its cis-diastereomer, this specific (2R,3S)-relative configuration positions the phenyl and amino substituents to rigorously maintain the target binding pharmacophore. The Boc group provides orthogonal stability under basic and nucleophilic conditions, enabling sequential functionalization. Procuring this racemate accelerates early route scouting and analytical method development before committing to a single enantiomer, with budget-friendly racemic pricing. ≥98% purity guarantees reliable downstream synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.3
CAS No. 1951442-09-3
Cat. No. B6171638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans
CAS1951442-09-3
Molecular FormulaC15H22N2O2
Molecular Weight262.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans (CAS 1951442-09-3): A Specialized Chiral Building Block


rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans (CAS 1951442-09-3) is a racemic mixture of a chiral, N-Boc-protected 3-amino-2-phenylpyrrolidine building block [1]. It is characterized by a trans relative configuration between the 2-phenyl and 3-amino substituents on the pyrrolidine ring. This compound serves as a key intermediate in the synthesis of biologically active molecules, most notably within the 3-amino-2-phenylpyrrolidine class of Neurokinin-1 (NK-1) receptor antagonists, where the stereochemistry and protecting group are critical for downstream synthetic transformations [2].

Why Generic Substitution Fails for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans


The value of this compound is inseparable from its precise stereochemistry and protecting group strategy. Substituting it with a cis-diastereomer or an unprotected analog disrupts the three-dimensional pharmacophore required for target binding in applications like NK-1 antagonism [REFS-1, REFS-2]. Similarly, replacing the acid-labile tert-butyloxycarbonyl (Boc) group with a different protecting group (e.g., Cbz, Fmoc) alters the molecule's reactivity and orthogonal deprotection compatibility, which is often meticulously planned in multi-step syntheses [2]. The racemic nature of this specific trans compound also offers a distinct cost and synthetic accessibility profile compared to its single enantiomers, making it a strategic choice for early-stage research and route scouting.

Quantitative Evidence Guide for the Differentiation of rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans


Superior Synthetic Utility via Defined Trans Stereochemistry for NK-1 Pharmacophore Construction

The patent literature on 3-amino-2-phenylpyrrolidine NK-1 antagonists explicitly defines the active pharmacophore as requiring a specific relative configuration between the 2-phenyl and 3-amino groups. The trans configuration, as found in the target compound, is the required geometry for constructing potent antagonists, in contrast to the cis-diastereomer which leads to a different spatial orientation of key substituents [1]. This structural requirement makes the trans compound an essential synthetic intermediate, where the cis analog would fail to produce the active molecular geometry.

Neurokinin-1 Antagonist Chiral Synthesis Diastereoselectivity

Orthogonal N-Boc Protection Strategy is Critical for Downstream Derivatization

The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen is a cornerstone of orthogonal protection strategies. The synthesis of a sub-nanomolar NK1 ligand (Ki = 0.3 nM) utilized a Boc-protected phenylpyrrolidine intermediate, where the Boc group's stability under strong basic conditions (e.g., benzylic lithiation) was essential for selective functionalization [1]. A Cbz-protected analog would be cleaved under these conditions, and an Fmoc-protected analog would be labile, demonstrating that N-Boc protection is not interchangeable for this synthetic route. This places the target compound as a direct intermediate for powerful synthetic methodologies.

Protecting Group Strategy Solid-Phase Synthesis Medicinal Chemistry

Computationally Predicted Physicochemical Profile Differentiates from Unprotected and Piperidine Analogs

According to its PubChem entry (CID 97749319), the target compound has a computed XLogP3-AA value of 1.9, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. This profile is distinct from a piperidine analog (N-Boc-2-phenylpiperidine, which has a higher lipophilicity and different basicity) and the unprotected amino analog (which would have a significantly lower logP and an additional H-bond donor). The balanced lipophilicity and H-bonding capacity of the Boc-protected trans-pyrrolidine make it a more suitable fragment for CNS drug discovery programs, where crossing the blood-brain barrier is often required for targets like NK-1 [2].

Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Cost-Effective Racemic Mixture for Route Scouting vs. Costly Single Enantiomer

The target compound is explicitly specified as a racemic mixture. For early-stage research, including reaction condition optimization, route scouting, and analytical method development, a racemic standard is often sufficient and is significantly more cost-effective than a chiral single enantiomer, which requires additional asymmetric synthesis or resolution steps [1]. The single enantiomer, tert-butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate (associated CAS 2008714-62-1), is also commercially cataloged but commands a premium price. The racemic trans compound thus provides a scientifically sound and economically advantageous alternative for initial development phases.

Process Chemistry Cost of Goods Route Scouting

Optimal Application Scenarios for rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate, trans in R&D


Key Intermediate for Developing Novel CNS-Penetrant NK-1 Antagonists

This compound is the ideal starting material for medicinal chemistry programs targeting the NK-1 receptor, particularly for CNS indications. Its Boc-protected trans-pyrrolidine core allows for sequential functionalization, such as the critical benzylic lithiation chemistry, to build 2,2-disubstituted analogs with sub-nanomolar affinity, while its computed physicochemical properties support CNS drug-likeness [REFS-1, REFS-2]. Using this specific intermediate enables the direct synthesis of the pharmacologically validated trans configuration.

Cost-Efficient Process Chemistry and Route Scouting

Its commercial availability as a racemic mixture makes it the cost-effective choice for process R&D teams. It allows for the optimization of multi-step synthetic routes, assessment of protecting group compatibility, and the development of robust analytical methods before committing to the more expensive, single-enantiomer starting material [1]. The Boc group's stability under basic, nucleophilic, and mild acidic conditions provides the necessary versatility for route development.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

With a molecular weight of 262.35 g/mol and a balanced XLogP3-AA of 1.9, this protected fragment fits the 'rule of three' guidelines for fragment-based screening [1]. Its primary amine and aryl ring offer two distinct vectors for rapid parallel derivatization into diverse fragment libraries, while the Boc group maintains solubility and prevents unwanted side reactions during library synthesis.

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